molecular formula C15H18BrN3O2S B2537789 (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide CAS No. 1798407-84-7

(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide

カタログ番号 B2537789
CAS番号: 1798407-84-7
分子量: 384.29
InChIキー: QTJPIRVWVBZOPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide is a chemical compound that has been studied extensively for its potential therapeutic applications. It is commonly referred to as BAY 41-2272 and belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators. sGC activators have been shown to have a wide range of physiological effects, making them a promising area of research for the development of novel therapeutics.

作用機序

BAY 41-2272 works by activating (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in many physiological processes, including the relaxation of smooth muscle cells in blood vessels. By increasing the production of cGMP, BAY 41-2272 can cause the blood vessels in the lungs to relax, which can improve blood flow and reduce the symptoms of PAH.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in PAH, BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to improve blood flow in the brain, which could have implications for the treatment of stroke and other neurological conditions. It has also been shown to have anti-inflammatory effects, which could make it a useful tool for the treatment of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One of the main advantages of BAY 41-2272 is its specificity for (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide. This means that it can be used to study the effects of this compound activation in a controlled manner, without affecting other signaling pathways. However, one limitation of BAY 41-2272 is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

将来の方向性

There are many potential future directions for research on BAY 41-2272 and (E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide activators more broadly. One area of interest is the development of more potent and selective this compound activators, which could improve the efficacy and safety of these compounds. Another area of interest is the exploration of the potential therapeutic applications of this compound activators in other conditions, such as stroke, Alzheimer's disease, and inflammatory bowel disease. Overall, the study of BAY 41-2272 and this compound activators is an exciting area of research with many potential applications in the development of novel therapeutics.

合成法

BAY 41-2272 can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of BAY 41-2272 is a complex process that requires specialized equipment and expertise.

科学的研究の応用

BAY 41-2272 has been extensively studied for its potential therapeutic applications. One area of research that has received a lot of attention is the treatment of pulmonary arterial hypertension (PAH). PAH is a condition characterized by high blood pressure in the arteries that supply the lungs, which can lead to heart failure and other complications. BAY 41-2272 has been shown to improve the symptoms of PAH in animal models and is currently in clinical trials for the treatment of this condition.

特性

IUPAC Name

(E)-2-(4-bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-11-15(10-19(3)17-11)12(2)18-22(20,21)9-8-13-4-6-14(16)7-5-13/h4-10,12,18H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJPIRVWVBZOPN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NS(=O)(=O)C=CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C(C)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。